(Perfluoro-n-octyl)ethane

Description

The exact mass of the compound (Perfluoro-n-octyl)ethane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality (Perfluoro-n-octyl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Perfluoro-n-octyl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

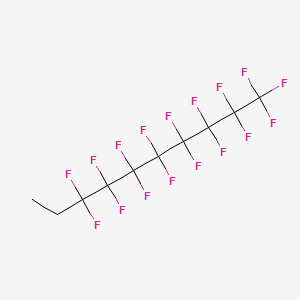

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAIMEWMJYVGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)8(CH2)2H, C10H5F17 | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880979 | |

| Record name | (Perfluoro-n-octyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77117-48-7, 85711-89-3 | |

| Record name | Perfluorooctylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77117-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077117487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylheptadecafluorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085711893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluoro-n-octyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylheptadecafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Perfluoro-n-octyl)ethane: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Perfluoro-n-octyl)ethane, with the CAS number 77117-48-7, is a partially fluorinated hydrocarbon belonging to the broad class of per- and polyfluoroalkyl substances (PFAS).[1] These compounds are characterized by the presence of a perfluoroalkyl moiety, which imparts unique physicochemical properties such as high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics.[1][2] The structure of (Perfluoro-n-octyl)ethane consists of a C8 perfluorinated carbon chain attached to an ethyl group. This unique structure, with both a fully fluorinated, electron-withdrawing segment and a hydrocarbon segment, dictates its chemical behavior and potential applications.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, potential synthesis routes, and applications of (Perfluoro-n-octyl)ethane. It is intended to serve as a valuable resource for researchers and professionals working with or interested in fluorinated compounds.

Physicochemical Properties

(Perfluoro-n-octyl)ethane is a colorless liquid under standard conditions.[3] Its key physicochemical properties are summarized in the table below. The high fluorine content significantly influences its physical properties, leading to a high density and a low refractive index compared to its non-fluorinated hydrocarbon analog.

| Property | Value | Source(s) |

| Molecular Formula | C10H5F17 | [1] |

| Molecular Weight | 448.12 g/mol | [1] |

| Melting Point | -37.7 °C | [3] |

| Boiling Point | 164 °C (at atmospheric pressure); 77 °C (at 50 mmHg) | [3] |

| Density | 1.654 g/mL | [3] |

| Refractive Index | 1.300 | [3] |

| Hazard Class | Irritant | [3] |

Reactivity and Stability

The reactivity of (Perfluoro-n-octyl)ethane is largely dictated by the dichotomy of its structure: the highly stable perfluorooctyl chain and the more reactive ethyl group.

Perfluorooctyl Group: The carbon-fluorine (C-F) bonds in the perfluorooctyl tail are exceptionally strong, rendering this part of the molecule highly resistant to chemical and thermal degradation.[4] This inertness is a hallmark of perfluorinated compounds.

Ethyl Group: In contrast, the carbon-hydrogen (C-H) bonds of the ethyl group are susceptible to attack by radicals and strong oxidizing agents. This makes the ethyl group the primary site of reactivity in the molecule. Reactions are likely to proceed via free-radical mechanisms, particularly hydrogen abstraction, leading to the formation of a carbon-centered radical on the ethyl group.

Thermal Decomposition: While specific data for (Perfluoro-n-octyl)ethane is limited, studies on other polyfluoroalkanes suggest that thermal decomposition would likely initiate at the C-H bonds of the ethyl group. At elevated temperatures, C-C bond cleavage may also occur, leading to the formation of shorter-chain fluorinated and non-fluorinated fragments. The thermal stability of similar PFAS has been shown to depend on factors such as the presence of catalysts and the atmosphere (e.g., inert or oxidative). For instance, the decomposition of some perfluoroalkyl carboxylic acids (PFCAs) on granular activated carbon can begin at temperatures as low as 200°C.[4][5]

Photochemical Degradation: The photochemical degradation of PFAS is an area of active research.[2][6] While the C-F bond is generally resistant to photolysis, the presence of the hydrocarbon segment in (Perfluoro-n-octyl)ethane could make it more susceptible to photodegradation, particularly in the presence of photocatalysts or other reactive species generated by UV light.[2][7] The degradation would likely be initiated by the abstraction of a hydrogen atom from the ethyl group.

Logical Relationship: Reactivity Sites

Caption: Key reactivity determinants of (Perfluoro-n-octyl)ethane.

Synthesis and Manufacturing

Plausible Synthesis Pathway

The synthesis could proceed via a free-radical chain reaction initiated by a radical initiator, such as an azo compound (e.g., AIBN) or through photolysis. The perfluorooctyl radical, generated from perfluorooctyl iodide, would add across the double bond of ethene. The resulting radical would then abstract an iodine atom from another molecule of perfluorooctyl iodide to propagate the chain and form an intermediate, 1-iodo-2-(perfluorooctyl)ethane. Subsequent reduction of the iodo-intermediate would yield the final product, (Perfluoro-n-octyl)ethane. A more direct route could involve the reaction of perfluorooctyl iodide with ethane under conditions that promote radical formation, though this may be less selective.

A more general and widely used method for creating a bond between a perfluoroalkyl group and a hydrocarbon is the telomerization process, which involves the reaction of a perfluoroalkyl iodide with tetrafluoroethylene, followed by a reaction with ethylene.[9]

Experimental Workflow: Radical Addition Synthesis

Caption: A generalized workflow for the synthesis of (Perfluoro-n-octyl)ethane.

Applications

Specific applications for (Perfluoro-n-octyl)ethane are not well-documented in publicly available literature. However, based on its chemical structure and the known uses of other PFAS, it can be inferred that it may find utility in the following areas:

-

Surface Treatment: Its perfluorinated tail can create low-energy surfaces that are water and oil repellent. This property is valuable for treating textiles, paper, and other materials to impart stain and water resistance.

-

Lubricants and Greases: The high stability of the perfluoroalkyl chain suggests potential use as a component in high-performance lubricants and greases, particularly in harsh chemical and high-temperature environments.

-

Dielectric Fluids: Fluorinated compounds often exhibit excellent dielectric properties, making them suitable for use as coolants and insulating fluids in electrical and electronic applications.

-

Working Fluids: Due to their thermal stability, they could be considered for use in heat transfer applications.

It is important to note that the use of many PFAS is under increasing scrutiny due to their environmental persistence and potential health impacts.

Environmental and Health Considerations

(Perfluoro-n-octyl)ethane is classified as a PFAS, a group of chemicals known for their persistence in the environment.[10][11] The strong carbon-fluorine bonds make them resistant to degradation by natural processes.[4] While specific toxicological data for (Perfluoro-n-octyl)ethane is scarce, concerns have been raised about the potential for bioaccumulation and adverse health effects of short-chain PFAS.[12][13][14]

Studies on other short-chain PFAS have suggested potential links to various health issues, including effects on the liver, immune system, and developmental processes.[10][11][12] Therefore, handling of (Perfluoro-n-octyl)ethane should be conducted with appropriate safety precautions to minimize exposure. As an irritant, direct contact with skin and eyes should be avoided, and work should be performed in a well-ventilated area.[3]

Conclusion

(Perfluoro-n-octyl)ethane is a partially fluorinated hydrocarbon with a unique combination of a stable perfluorinated chain and a reactive ethyl group. While its physicochemical properties are relatively well-defined, detailed information on its reactivity, synthesis, and specific applications remains limited in the public domain. The plausible synthesis routes and potential applications discussed in this guide are based on the established chemistry of similar fluorinated compounds. Given its classification as a PFAS, further research into its environmental fate, toxicological profile, and potential for sustainable applications is warranted. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas for future investigation.

References

-

U.S. Environmental Protection Agency. (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (2021, May 1). Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure. Retrieved from [Link]

-

Glüge, J., et al. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress. Retrieved from [Link]

-

University of North Dakota. (n.d.). "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi. Retrieved from [Link]

-

Environmental Working Group. (2020, March 9). FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and characterization of a new class of polyfluorinated alkanes: Tetrakis(perfluoroalkyl)alkane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Photodegradation of Per- and Polyfluoroalkyl Substances in Water: A Review of Fundamentals and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins. Retrieved from [Link]

-

Danish Environmental Protection Agency. (n.d.). Short-chain Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

ResearchGate. (2021, February 2). Response to Comment on “Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon”. Retrieved from [Link]

- Google Patents. (n.d.). US5434319A - Production of perfluoroalkanes.

-

PubMed. (2022, October 5). Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications. Retrieved from [Link]

-

SERDP & ESTCP. (n.d.). Low-Temperature Catalytic Thermal Treatment for Effective PFAS Decomposition in Solid Matrices and AFFF Concentrate. Retrieved from [Link]

-

MDPI. (2023, June 1). Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments. Retrieved from [Link]

-

US EPA. (n.d.). Investigation of thermal air degradation and pyrolysis of PFAS and PFAS alternatives in soil. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. Retrieved from [Link]

-

LIXIL. (n.d.). Chemical Substances Management Rank Guidelines. Retrieved from [Link]

-

Enviro Wiki. (2009, August 19). Occurrence and use of highly fluorinated substances and alternatives, Report 7/15. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EPFO | 77117-48-7 [chemicalbook.com]

- 4. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 5. researchgate.net [researchgate.net]

- 6. Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. ewg.org [ewg.org]

- 14. www2.mst.dk [www2.mst.dk]

Technical Guide: Environmental Fate, Persistence, and Mobility of Short-Chain Perfluoroalkanes

Executive Summary: The Challenge of "Regrettable Substitution"

The pharmaceutical and industrial sectors have largely transitioned away from long-chain perfluoroalkyl substances (C8+, e.g., PFOA, PFOS) due to their well-documented bioaccumulation and toxicity. The industry standard replacement—Short-Chain PFAS (SC-PFAS) , typically defined as C4–C7 carboxylates (e.g., PFBA, PFHxA) and C4–C5 sulfonates (e.g., PFBS)—was initially marketed as a safer alternative due to shorter biological half-lives in humans.[1]

However, from an environmental fate perspective, SC-PFAS represent a distinct and perhaps more insidious challenge. While they bioaccumulate less in lipid-rich tissues, their high water solubility and negligible adsorption to soil organic carbon render them hyper-mobile in the hydrosphere. They bypass standard filtration systems (like Granular Activated Carbon) and exhibit near-infinite persistence due to the stability of the C–F bond.

For drug developers, this is critical: many fluorinated pharmaceutical intermediates or metabolites share these physicochemical properties. Understanding the environmental persistence of SC-PFAS is now a prerequisite for robust Environmental Risk Assessment (ERA) and avoiding regulatory bottlenecks during the NDA (New Drug Application) process.

Part 1: Physicochemical Drivers of Mobility

The behavior of SC-PFAS is dictated by the interplay between their hydrophobic perfluorinated tail and their hydrophilic functional headgroup.[2] As the chain length decreases, the molecule's character shifts from lipophilic to hydrophilic.

Comparative Properties: Short-Chain vs. Long-Chain[1][3][4][5][6][7][8][9][10][11]

The following table contrasts the key physicochemical parameters that drive environmental fate. Note the drastic difference in

| Property | Short-Chain (e.g., PFBA - C4) | Long-Chain (e.g., PFOA - C8) | Environmental Implication |

| Log K_ow | ~1.3 – 1.8 | ~4.5 – 4.8 | SC-PFAS partition into water, not lipids/sediment. |

| Water Solubility | > 20 g/L (High) | ~3.4 – 9.5 g/L (Moderate) | SC-PFAS travel at the velocity of the groundwater front. |

| Log K_oc | ~1.8 – 2.5 | ~2.8 – 3.8 | SC-PFAS break through soil barriers and GAC filters. |

| Human Half-Life | Days to Weeks (e.g., PFBS ~30 days) | Years (e.g., PFOS ~3-5 years) | SC-PFAS clear faster from serum but persist in water. |

| Plant Uptake | High (Translocation Factor > 1) | Low (Root sequestration) | SC-PFAS accumulate in edible leaves/fruits. |

Technical Insight: The C–F bond energy (~485 kJ/mol) remains consistent regardless of chain length. Therefore, while SC-PFAS are mobile (physical transport), they are chemically inert (persistence).

Part 2: Environmental Fate & Transport Mechanisms[9]

The "Precursor" Problem

SC-PFAS often enter the environment not as primary emissions but as degradation products of "precursors" (e.g., fluorotelomer alcohols or sulfonamides) used in surface coatings or pharmaceutical packaging.

Mechanism:

-

Oxidation: Precursors undergo biotic or abiotic oxidation in the atmosphere or soil.

-

Transformation: The carbon backbone "unzips" until it hits a fully fluorinated segment, stabilizing as a terminal perfluoroalkyl acid (PFAA).

-

Transport: Unlike long-chain variants which bind to sediment, the resulting SC-PFAS leach immediately into groundwater.

Biological Fate: The Plant Uptake Inversion

A critical finding for agricultural impact assessments is the inversion of uptake mechanics .

-

Long-Chain: Adsorb to root surfaces (protein binding) but do not translocate well to shoots.[3]

-

Short-Chain: Due to high water solubility, they are passively taken up by roots and translocated via the xylem to leaves and fruits. This creates a direct exposure pathway to humans via vegetarian diets.

Visualization: The SC-PFAS Fate Cycle

Figure 1: The environmental lifecycle of Short-Chain PFAS, highlighting rapid leaching into groundwater and translocation into crops, contrasting with the sediment-binding nature of long-chain variants.

Part 3: Analytical Methodologies & Challenges

Detecting SC-PFAS requires modifying standard EPA methods (e.g., 537.1) because SC-PFAS elute dangerously close to the void volume (

The "Void Volume" Challenge

In standard C18 columns, hydrophilic SC-PFAS (like PFBA) are poorly retained. They often co-elute with inorganic salts and matrix interferents, leading to ion suppression in the Mass Spectrometer source.

Recommended Workflow: Isotope Dilution LC-MS/MS

To validate data integrity, the following protocol modifications are essential:

-

Column Selection: Do not use standard C18.

-

Preferred: Mixed-mode columns (e.g., C18 with weak anion exchange - WAX) or specialized fluorinated phases.

-

Why? WAX provides retention via ionic interaction with the carboxylate/sulfonate head, independent of chain length.

-

-

Internal Standards:

-

Use mass-labeled isotopes for every specific analyte (e.g.,

-PFBA for PFBA). -

Why? Matrix effects vary wildly at early elution times; analog surrogates are insufficient.

-

-

Mobile Phase Buffer:

-

Use Ammonium Acetate (5-10 mM).

-

Why? Ensures pH control to keep SC-PFAS ionized (anionic) for WAX retention or neutral for RPLC, depending on the mode.

-

Part 4: Remediation Technologies[12]

The remediation of SC-PFAS is the current bottleneck in water treatment.

Granular Activated Carbon (GAC) vs. Ion Exchange (IX)[2][12]

-

GAC: Relies on hydrophobic interaction.[2]

-

Failure Mode: SC-PFAS are too hydrophilic. They exhibit "early breakthrough," often within weeks of operation, while long-chain PFAS are captured for months.

-

-

Ion Exchange (IX): Relies on electrostatic attraction.

-

Success Mode: Anion exchange resins (positively charged) effectively bind the negatively charged SC-PFAS headgroups, regardless of tail length.

-

Treatment Selection Logic

Figure 2: Decision matrix for remediation technologies. Note that GAC is often insufficient for Short-Chain PFAS due to rapid breakthrough.

Part 5: Experimental Protocol: Adsorption Isotherm Determination

Objective: To quantify the mobility of a specific SC-PFAS (e.g., PFBA) in a target soil matrix relative to a reference Long-Chain PFAS (e.g., PFOA).

Relevance: This protocol is standard for Environmental Risk Assessments (ERA) in drug development to predict groundwater contamination potential.

Materials

-

Soil Matrix: Standardized OECD soil or site-specific aquifer sand.

-

Test Compound:

-labeled PFBA and PFOA (purity >98%). -

Solution: 0.01 M CaCl

(to simulate ionic strength of groundwater).

Step-by-Step Methodology

-

Equilibration:

-

Weigh 5.0 g of soil into 50 mL polypropylene centrifuge tubes (Glass adsorbs PFAS; do not use).

-

Add 40 mL of 0.01 M CaCl

. -

Shake for 24 hours to pre-equilibrate the soil matrix.

-

-

Spiking:

-

Prepare a concentration series of the test SC-PFAS (e.g., 1, 10, 50, 100, 500

g/L). -

Spike the pre-equilibrated tubes.

-

Control: Prepare "soil-free" blanks to account for adsorption to the tube walls.

-

-

Adsorption Phase:

-

Agitate on a shaker table (200 rpm) for 24 hours at 25°C.

-

Note: 24 hours is usually sufficient for SC-PFAS due to fast kinetics; LC-PFAS may require 48h.

-

-

Separation:

-

Centrifuge at 3000 x g for 20 minutes.

-

Filter supernatant through 0.2

m Polypropylene filter (Avoid Nylon filters as they bind PFAS).

-

-

Quantification & Calculation:

-

Analyze supernatant via LC-MS/MS.

-

Calculate adsorbed mass (

) via mass balance: -

Plot

vs.

-

Expected Result: The SC-PFAS will show a linear or near-linear isotherm with a low

References

-

Brendel, S., et al. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe. Link

-

ITRC (Interstate Technology & Regulatory Council). (2022). PFAS Technical and Regulatory Guidance Document. Link

-

Xu, Y., et al. (2020). Half-lives of short-chain PFAS in human serum. Environmental Health Perspectives. Link

-

US EPA. (2023). Reducing PFAS in Drinking Water with Treatment Technologies. Link

-

Li, F., et al. (2020). Short-chain per- and polyfluoroalkyl substances in aquatic systems: Occurrence, impacts and treatment. Chemical Engineering Journal. Link

Sources

Technical Safety Protocol: (Perfluoro-n-octyl)ethane in High-Throughput Fluorous Chemistry

The following technical guide details the safety, handling, and operational protocols for (Perfluoro-n-octyl)ethane (CAS 77117-48-7), also known as 1H,1H,2H,2H-Perfluorodecane. This document is structured for researchers utilizing fluorous phase chemistry in drug discovery and synthesis.

Executive Directive: The "Heavy" Solvent Paradigm

(Perfluoro-n-octyl)ethane represents a unique class of semi-fluorinated alkanes (

The Core Safety Paradox: While chemically inert and low in acute toxicity, (Perfluoro-n-octyl)ethane presents unique physical hazards due to its high density (~1.6 g/mL) and environmental persistence . Mishandling leads not to immediate injury, but to costly contamination of standard waste streams and failed experimental reproducibility.

Scope: This guide replaces generic "solvent handling" rules with a specialized protocol for Fluorinated Molecular Architectures.

Physicochemical Profile & Hazard Identification

Effective handling requires an understanding of the material's physical behavior, which deviates significantly from hydrocarbon analogs.

Table 1: Critical Technical Specifications

| Property | Value | Operational Implication |

| CAS Number | 77117-48-7 | Use for precise inventory tracking (distinct from Perfluorodecane). |

| Formula | ||

| Physical State | Liquid / Low-Melting Solid | Mp is often near ambient (~15–25°C). May require gentle warming to liquefy. |

| Density | ~1.60 g/mL | Critical: Heavier than water and most organics. Phases sink to the bottom. |

| Boiling Point | ~146°C | High boiling point facilitates recovery via rotary evaporation. |

| Solubility | Fluorous | Immiscible with water/methanol. Thermomorphic miscibility with THF/Toluene. |

| GHS Classification | Not Classified | No H-codes for flammability or acute toxicity. Treat as "Low Hazard" but "High Persistence." |

Hazard Analysis

-

Acute Toxicity: Low. No specific target organ toxicity (STOT) identified.[1][2]

-

Flammability: Non-flammable.[3] The high fluorine-to-hydrogen ratio (

) renders the molecule self-extinguishing. -

Inhalation: Vapors are heavier than air. In poorly ventilated spaces, displacement of oxygen (asphyxiation) is a theoretical risk, though low vapor pressure mitigates this.

-

Thermal Decomposition: Warning: At temperatures >200°C or in a fire, decomposition releases Hydrogen Fluoride (HF) and Perfluoroisobutene (PFIB), which are highly toxic.

Engineering Controls & PPE

The "Fluorous Barrier" Standard

Because fluorinated compounds can permeate standard porous materials over time, specific barriers are required.

-

Ventilation: All open handling must occur within a certified chemical fume hood.

-

Reasoning: While not acutely toxic, preventing inhalation of fluorinated micro-aerosols is standard industrial hygiene to prevent "polymer fume fever"-like symptoms if accidentally heated.

-

-

Glove Selection:

-

Recommended: Nitrile (Double gloving recommended for prolonged contact).

-

Contraindicated: Latex (Poor chemical resistance to halogenated compounds).

-

-

Eye Protection: Chemical splash goggles. Face shields are mandatory if handling volumes >1L under heat.

Operational Protocols: The Fluorous Workflow

Protocol A: Phase Separation & Transfer

Context: In a biphasic reaction (e.g., Fluorous/Organic), (Perfluoro-n-octyl)ethane will form the bottom layer.

-

Liquefaction: If the reagent is solid/slushy at room temperature, warm the container in a water bath at 30°C. Do not use a heat gun (risk of localized overheating and decomposition).

-

Pipetting: Use Positive Displacement Pipettes .

-

Why? The high density and low surface tension of fluorous solvents cause them to "drip" or flow uncontrollably from standard air-displacement pipette tips.

-

-

Phase Identification:

-

Add a trace amount of a fluorous-soluble dye (if available) or rely on the distinct meniscus.

-

Rule of Thumb: The fluorous phase is always the heaviest . In a Water / DCM / Fluorous system, the Fluorous layer is at the bottom.

-

Protocol B: Solvent Recovery (Recycling)

Fluorous solvents are expensive ($100s/gram). Recycling is standard practice.

-

Separation: Decant the organic/aqueous top layers.

-

Filtration: Pass the fluorous phase through a coarse frit to remove solid organic byproducts.

-

Distillation: Use a Rotary Evaporator.

-

Bath Temp: 60°C.

-

Vacuum: Moderate (20–50 mbar). The high boiling point (~146°C) means it will not strip off easily; this allows you to strip off residual organic solvents (DCM/THF) first, leaving the pure (Perfluoro-n-octyl)ethane behind.

-

Waste Management: The Segregation Imperative

CRITICAL: Improper disposal of fluorinated solvents is a major compliance violation.

-

The "No-Mix" Rule: NEVER pour (Perfluoro-n-octyl)ethane into the general "Organic Solvents" or "Halogenated Solvents" waste drum unless explicitly permitted by your EH&S officer.

-

Reasoning: Standard incinerators may not be equipped with scrubbers to handle the high volume of HF generated by burning concentrated perfluorocarbons. This can damage the incinerator and release toxic emissions.

-

Disposal Stream: Segregate into a dedicated container labeled: "High-Fluorine Content Waste - DO NOT MIX."

Visualization: Fluorous Biphasic System (FBS) Logic

The following diagram illustrates the temperature-dependent miscibility logic used in fluorous chemistry, highlighting safety checkpoints.

Caption: Figure 1: Thermomorphic behavior of (Perfluoro-n-octyl)ethane allows for homogeneous reaction conditions and gravity-driven phase separation for product recovery.

Emergency Response Protocols

| Incident Type | Immediate Action | Technical Note |

| Skin Contact | Wash with soap and water for 15 min.[2] | Lipophobic nature means absorption is slow, but wash thoroughly. |

| Eye Contact | Rinse with water for 15 min.[2][4] | Lift eyelids.[4] Mechanical irritation is the primary risk. |

| Spill (<100mL) | Absorb with sand or vermiculite. | Do not use standard organic spill pads if they are not rated for heavy oils. |

| Fire | Use Dry Chemical, CO2, or Foam. | Danger: Fire creates HF vapors. Evacuate upwind. Do not breathe smoke.[5] |

References

-

PubChem. (n.d.). Compound Summary: 1H,1H,2H,2H-Perfluorodecane (CAS 77117-48-7). National Library of Medicine. Retrieved from [Link]

- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron.

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Perfluorinated Alkanes. (General hazard grounding for long-chain fluorocarbons). Retrieved from [Link]

Sources

The Fluorous Anomaly: Investigating Intermolecular Forces in Perfluorinated Alkanes

A Technical Guide for Research & Development

Executive Summary

Perfluorinated alkanes (PFAs) represent a unique singularity in organic chemistry. Despite high molecular weights that should predict solid states, they remain volatile liquids with anomalously low boiling points and surface tensions. This guide deconstructs the "Fluorous Effect"—the thermodynamic behavior driven by the low polarizability of the Carbon-Fluorine (C-F) bond. For drug development professionals, understanding these weak intermolecular forces (IMFs) is critical for engineering oxygen carriers, fluorous-phase drug delivery systems, and self-assembling nanostructures.

Part 1: The Theoretical Framework

The Physics of the "Teflon" Sheath

The behavior of PFAs is governed by the electronic nature of the fluorine atom. While fluorine is the most electronegative element (3.98 Pauling scale), creating a strong dipole in the C-F bond, the symmetry of perfluorinated chains (e.g., perfluorohexane) effectively cancels these dipoles.

However, the critical factor is polarizability .

-

Electronic Stiffness: Fluorine holds its valence electrons so tightly that they are difficult to distort. This results in an extremely low atomic polarizability (

). -

London Dispersion Forces: Since dispersion forces (induced dipole-induced dipole) scale with polarizability, PFAs exhibit much weaker cohesive forces than their hydrocarbon counterparts.

-

The "Fat" Atom Effect: The van der Waals radius of fluorine (1.47 Å) is significantly larger than hydrogen (1.20 Å). This creates a steric "sheath" that protects the carbon backbone, preventing close packing and further reducing intermolecular attraction.

The "Gas-Like" Liquid

PFAs are often described as "gas-like liquids" because their molecules interact so weakly that they barely hold together as a liquid phase. This results in:

-

High Compressibility: Large free volume between molecules.

-

High Gas Solubility: Oxygen and CO₂ dissolve readily because they can easily slip into the "holes" within the loosely packed liquid lattice.

Part 2: Comparative Thermodynamics

To visualize the magnitude of these force differences, we compare n-Hexane (hydrocarbon) with Perfluoro-n-hexane (fluorocarbon). Note the massive discrepancy in Molecular Weight (MW) versus Boiling Point (BP).

Table 1: Thermodynamic Properties of C6 Analogues

| Property | n-Hexane ( | Perfluoro-n-hexane ( | The Technical Insight |

| Molecular Weight | 86.18 g/mol | 338.04 g/mol | |

| Boiling Point | 68.7 °C | 57.2 °C | Mass usually increases BP; here, weak IMFs dominate mass. |

| Surface Tension (20°C) | 18.4 mN/m | ~11.9 mN/m | Extremely low cohesive energy density. |

| Molar Volume | 131.6 mL/mol | ~200 mL/mol | Fluorines take up space; packing is inefficient. |

| 31.6 kJ/mol | 31.5 kJ/mol | Despite 4x mass, the energy to vaporize is identical. |

Data Sources: NIST Chemistry WebBook [1], Pollice & Chen (2019) [2].

Part 3: Computational Approaches

Standard computational methods often fail with PFAs because they underestimate the specific nature of dispersion forces in fluorinated systems.

The DFT Failure Mode

Standard Density Functional Theory (DFT) functionals (like B3LYP) poorly describe long-range electron correlation (dispersion). In PFAs, where dispersion is the only glue holding the liquid together, uncorrected DFT predicts unbound or repulsive states.

Recommended Computational Workflow

To accurately model PFA interactions (e.g., docking a fluorinated drug into a carrier), you must use Dispersion-Corrected DFT .

Figure 1: Computational workflow for modeling perfluorinated interactions. Note the mandatory inclusion of dispersion corrections (Green).

Key Parameters:

-

Functional:

B97X-D (Head-Gordon) or B3LYP-D3(BJ) (Grimme). These include empirical -

Basis Set: Must use diffuse functions (e.g., 6-311+G** or def2-TZVP) to model the loosely held electron density at the fluorine periphery.

Part 4: Experimental Protocols

Measuring the weak IMFs in PFAs requires high-sensitivity techniques. The Pendant Drop Method is the gold standard for quantifying the liquid-vapor interface energy (surface tension).

Protocol: Pendant Drop Tensiometry for Fluorocarbons

Objective: Determine the surface tension (

Prerequisites:

-

Optical Tensiometer (Goniometer).

-

Quartz or glass cuvette (optically clear).

-

Hamilton syringe (gas-tight) with a fluoropolymer-coated needle (to prevent wetting).

Step-by-Step Methodology:

-

System Cleaning (Critical):

-

PFAs are extremely sensitive to hydrocarbon contamination. Rinse all glass/metal parts with acetone, then n-hexane, then a sacrificial amount of the fluorocarbon.

-

Why: Even a monolayer of hydrocarbon will artificially raise the surface tension reading toward 18-20 mN/m.

-

-

Density Calibration:

-

Measure the precise density (

) of your PFA at the target temperature. This value is mathematically required to solve the Young-Laplace equation.

-

-

Drop Formation:

-

Suspend a droplet of the PFA from the needle tip into air (or a saturated vapor phase).

-

The drop should be large enough to assume a "pear" shape (gravity dominating surface tension) but not so large that it detaches.

-

Target Bond Number:

.

-

-

Image Acquisition & Fitting:

-

Capture high-contrast shadowgraph images.

-

Fit the drop profile using the Young-Laplace equation.

-

Self-Validation: If the fit error (RMSE) is >0.5

m, the drop is vibrating or the needle tip is dirty.

-

-

Temperature Control:

-

Maintain temperature within

C. PFA surface tension is highly temperature-dependent (

-

Part 5: Applications in Drug Development

The weak IMFs of PFAs are not a bug; they are a feature utilized in advanced therapeutics.

The Fluorous Phase & Oxygen Carriers

Because PFAs have weak intermolecular attraction, there are large "voids" in the liquid structure.

-

Mechanism: Gases (

, -

Application: Liquid Breathing (Total Liquid Ventilation) and artificial blood substitutes (e.g., Perflubron).

Fluorous Nanoparticles (F-NPs)

Drug delivery systems utilize the "Fluorous Effect" to create phase-separated carriers.

Figure 2: Mechanism of Ultrasound-Triggered Fluorous Drug Delivery. The weak IMFs allow the core to vaporize easily upon acoustic stimulation, releasing the payload.

Mechanism: A drug is tagged with a "fluorous tail" (e.g.,

References

-

NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems: Hexane and Perfluorohexane. National Institute of Standards and Technology. [Link]

-

Pollice, R., & Chen, P. (2019). Origin of the Immiscibility of Alkanes and Perfluoroalkanes.[1] Journal of the American Chemical Society, 141(8), 3489–3506.[1] [Link]

-

Grimme, S., et al. (2010). A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu.[2] The Journal of Chemical Physics. [Link]

-

Campos-Terán, J., et al. Surface Tension and Surface Orientation of Perfluorinated Alkanes. ResearchGate. [Link]

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron. [Link]

Sources

Navigating the Complex Phase Behavior of Perfluoro-n-octyl)ethane and its Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semifluorinated alkanes, such as (Perfluoro-n-octyl)ethane (F8H2), represent a unique class of compounds with intriguing physicochemical properties that are driving innovation in fields ranging from advanced materials to drug delivery systems. Their distinct molecular architecture, combining a rigid perfluorinated segment with a flexible hydrocarbon tail, leads to complex and often non-ideal phase behavior when mixed with other substances. This guide provides a comprehensive exploration of the experimental and theoretical methodologies used to characterize the phase behavior of F8H2 mixtures, with a primary focus on its interactions with hydrocarbons and water. Due to the limited availability of specific data for (Perfluoro-n-octyl)ethane, this guide will leverage the extensive research conducted on its close structural analogue, perfluoro-n-octane, to illustrate key concepts and experimental protocols. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of (Perfluoro-n-octyl)ethane and its Mixtures

(Perfluoro-n-octyl)ethane, with the chemical formula C8F17C2H5, is a semifluorinated alkane that exhibits a fascinating interplay of lipophobic and hydrophobic characteristics due to its distinct molecular segments. This dual nature governs its miscibility with a wide range of solvents and is the primary driver of its complex phase behavior. The perfluoroalkyl chain imparts properties such as high density, low surface tension, and chemical inertness, while the ethyl group provides a degree of compatibility with hydrocarbons.[1]

The study of the phase behavior of F8H2 mixtures is paramount for a variety of applications:

-

Drug Delivery: The unique solubility characteristics of semifluorinated alkanes are being explored for the development of novel drug delivery systems, including emulsions, and as carriers for respiratory therapies.

-

Biomedical Applications: Their biocompatibility and gas-carrying capacity make them candidates for use as temporary vitreoretinal tamponades in ophthalmic surgery.[2]

-

Advanced Materials: The self-assembly and interfacial properties of these compounds are of interest in the creation of specialized coatings and functional materials.

Understanding the pressure-temperature-composition (P-T-x) phase diagrams of F8H2 mixtures is crucial for designing and optimizing these applications, ensuring product stability, and predicting performance under various conditions.

Unveiling Phase Behavior: Experimental Methodologies

The characterization of the phase behavior of F8H2 mixtures necessitates a suite of specialized experimental techniques capable of operating under a range of temperatures and pressures. The choice of methodology is dictated by the specific phases involved (vapor, liquid, solid) and the nature of the mixture.

High-Pressure View-Cell Experiments for Visual Phase Determination

High-pressure view-cells are indispensable tools for the direct visual observation of phase transitions. These cells, typically equipped with sapphire windows, allow for the precise determination of bubble points, dew points, and liquid-liquid miscibility gaps under controlled temperature and pressure.

Experimental Workflow: High-Pressure View-Cell Analysis

Caption: Logical flow for applying the SAFT-γ Mie equation of state.

The SAFT-γ Mie group contribution approach is particularly well-suited for semifluorinated alkanes. It allows for the prediction of the properties of a wide range of molecules by breaking them down into functional groups (e.g., -CF3, -CF2-, -CH2-, -CH3). [3][4]The interaction parameters for these groups are determined by fitting to a limited set of experimental data, and can then be used to predict the behavior of other molecules containing the same groups.

Phase Behavior of (Perfluoro-n-octyl)ethane Mixtures: Key Insights

Leveraging studies on perfluoro-n-octane, we can anticipate the key features of the phase behavior of F8H2 mixtures.

Mixtures with Hydrocarbons

Mixtures of perfluoroalkanes and alkanes are known for their highly non-ideal behavior, often exhibiting large positive deviations from Raoult's law and extensive liquid-liquid immiscibility. This is due to the weak interactions between the fluorocarbon and hydrocarbon segments.

Table 1: Expected Phase Behavior of (Perfluoro-n-octyl)ethane - Hydrocarbon Mixtures

| Mixture Component | Expected Phase Behavior | Key Characteristics |

| Short-chain alkanes (e.g., methane, ethane) | Vapor-liquid and vapor-liquid-liquid equilibria | Complex phase envelopes with critical lines. |

| Long-chain alkanes (e.g., octane, decane) | Wide liquid-liquid miscibility gaps | Upper critical solution temperature (UCST) behavior is common. [5][6][7] |

| Aromatic hydrocarbons (e.g., toluene) | Enhanced miscibility compared to aliphatic hydrocarbons | Aromatic-fluorocarbon interactions can lead to reduced immiscibility. [8] |

Mixtures with Water

The interaction of F8H2 with water is particularly relevant for biomedical and pharmaceutical applications. Perfluoroalkanes are notoriously hydrophobic, leading to extremely low mutual solubilities with water. [6][7] Table 2: Expected Phase Behavior of (Perfluoro-n-octyl)ethane - Water Mixtures

| Property | Expected Behavior | Implications |

| Mutual Solubility | Extremely low | Formation of stable emulsions is possible with appropriate surfactants. |

| Interfacial Tension | High | Significant energy input required to create dispersions. |

| Gas Hydrate Formation | Potential for inhibition | The presence of F8H2 may influence the formation conditions of gas hydrates. [9][10] |

The Role of (Perfluoro-n-octyl)ethane in Gas Hydrate Formation

Gas hydrates are crystalline, ice-like solids in which gas molecules are trapped within a cage of water molecules. Their formation can be a significant problem in oil and gas pipelines. [11][12]The introduction of certain molecules can inhibit or promote hydrate formation.

Perfluorinated compounds, due to their hydrophobic nature and size, can potentially act as inhibitors of gas hydrate formation. [9][10]They may disrupt the hydrogen-bonded water lattice necessary for hydrate crystal growth. Further experimental studies are needed to quantify the effect of (Perfluoro-n-octyl)ethane on the phase boundaries of gas hydrates for common hydrate-forming gases like methane and ethane.

Conclusion and Future Directions

The phase behavior of (Perfluoro-n-octyl)ethane mixtures is a rich and complex field with significant implications for a range of scientific and industrial applications. This guide has provided a framework for understanding and investigating this behavior, drawing upon established experimental and theoretical methodologies. While a comprehensive dataset for F8H2 itself is still emerging, the knowledge gained from its structural analogue, perfluoro-n-octane, provides a robust foundation for future research.

Future work should focus on generating high-quality experimental data for the phase equilibria of binary and ternary mixtures containing (Perfluoro-n-octyl)ethane. These data will be crucial for refining group interaction parameters for the SAFT equation of state, leading to more accurate predictive models. A deeper understanding of the interfacial properties and the influence of F8H2 on gas hydrate formation will further unlock the potential of this versatile molecule.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Experimental studies of tolerance to intravitreal perfluoro-n-octane liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics and Machine Learning Based Approaches for Vapor–Liquid–Liquid Phase Equilibria in n-Octane/Water, as a Naphtha–Water Surrogate in Water Blends [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

liquid chromatography-mass spectrometry (LC-MS/MS) protocol for detecting perfluoroalkanes

Application Note & Protocol Guide [1]

Scope & Applicability: The "Alkane" vs. "Alkyl" Distinction

CRITICAL SCIENTIFIC NOTE: Before proceeding, it is vital to distinguish between Perfluoroalkanes (neutral, volatile fluorocarbons like perfluorodecalin or perfluorohexane) and Perfluoroalkyl Substances (PFAS) (ionizable surfactants like PFOA/PFOS).

-

Volatile Perfluoroalkanes (CxFy): Due to their high volatility and lack of ionizable functional groups, these are chemically inert in standard Electrospray Ionization (ESI). The gold standard for these compounds (often used as blood substitutes or imaging agents) is Headspace GC-MS , not LC-MS.

-

Perfluoroalkyl Substances (PFAS): These contain a functional head group (carboxylate, sulfonate) attached to a perfluoroalkane tail. These are the standard targets for LC-MS/MS analysis in drug development and toxicology.

This protocol focuses on the LC-MS/MS analysis of PFAS , which are often the metabolic endpoints or contaminants of interest in perfluorocarbon research. If your target is strictly neutral perfluorodecalin, refer to the "Alternative Ionization" section (Part 5) regarding APPI.

Introduction & Mechanistic Insight

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying PFAS due to its high sensitivity (ppt level). However, the ubiquity of fluoropolymers in laboratory equipment (PTFE tubing, solvent lines) creates a unique challenge: System Background Contamination .[2]

This protocol utilizes a Delay Column architecture.[2][3] By placing a retentive column before the autosampler, we chromatographically separate the "system" PFAS (originating from the pump/solvents) from the "sample" PFAS.

Mechanistic Workflow

-

System PFAS elute from the pump/mixer.

-

Delay Column traps these contaminants momentarily.

-

Sample Injection occurs after the delay column.

-

Analytical Column separates both bands.

-

Result: The "System" peak appears later (delayed) than the "Sample" peak, preventing integration errors.

Experimental Configuration

3.1 Hardware Specifications

-

LC System: UHPLC (Binary Pump preferred for high-pressure mixing).

-

Mass Spectrometer: Triple Quadrupole (QqQ) operating in Negative ESI.

-

Tubing: PEEK (Polyether ether ketone) or Stainless Steel. Strictly NO Teflon/PTFE tubing.

-

Vials: Polypropylene (PP) vials with PP caps. No glass (adsorption issues) and no PTFE-lined septa .

3.2 Column Chemistry

-

Delay Column (Isolator): C18, 50 x 2.1 mm, 3-5 µm (Placed between Mixer and Autosampler).

-

Analytical Column: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Supelco Ascentis Express PFAS), 100 x 2.1 mm, 1.8-2.7 µm.

3.3 Reagents & Mobile Phase

-

Solvent A: 5-10 mM Ammonium Acetate in Water (LC-MS Grade).

-

Solvent B: Methanol (LC-MS Grade).[4] Note: Methanol typically yields higher signal intensity for perfluorinated anions compared to Acetonitrile.

Detailed Protocol

Step 1: Sample Preparation (Solid Phase Extraction)

Rationale: Protein precipitation alone often leaves significant matrix effects. Weak Anion Exchange (WAX) SPE is preferred for amphiphilic PFAS.

-

Aliquot: Transfer 100 µL plasma to a Polypropylene tube.

-

Spike: Add isotopically labeled internal standards (e.g.,

-PFOA, -

Precipitate: Add 300 µL Formic Acid (0.1% in Acetonitrile). Vortex 30s. Centrifuge 10,000 x g for 10 min.

-

Dilution: Dilute supernatant 1:10 with water (to prevent solvent breakthrough on SPE).

-

SPE Loading (WAX Cartridge):

-

Condition: 1 mL MeOH, then 1 mL Water.[5]

-

Load: Diluted sample.

-

Wash 1: 1 mL Sodium Acetate buffer (pH 4).

-

Wash 2: 1 mL MeOH.

-

Elute: 1 mL 0.1% Ammonium Hydroxide in MeOH.

-

-

Reconstitution: Evaporate to dryness (N2 gas, 40°C). Reconstitute in 96:4 MeOH:Water.

Step 2: LC Gradient Parameters

Flow Rate: 0.3 - 0.4 mL/min | Column Temp: 40°C

| Time (min) | % Mobile Phase B (MeOH) | Event |

| 0.00 | 10% | Initial Equilibration |

| 0.50 | 10% | Load Sample |

| 8.00 | 95% | Elution of Long-Chain PFAS |

| 10.00 | 95% | Wash |

| 10.10 | 10% | Re-equilibration |

| 13.00 | 10% | End |

Step 3: MS/MS Source Parameters (Negative ESI)

-

Spray Voltage: -2500 V to -4500 V (Compound dependent).

-

Gas Temp: 250-300°C.

-

Nebulizer: 30-40 psi.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[2][4][6]

Key MRM Transitions:

-

PFOA: 413.0

369.0 (Quant), 413.0 -

PFOS: 499.0

80.0 (Quant), 499.0 -

PFHxS: 399.0

80.0 (Quant)

Visualization: The Delay Column Concept

The following diagram illustrates how the hardware configuration physically separates background contamination from the analyte.

Caption: Schematic of the Delay Column setup ensuring system contaminants elute after the target analyte.

Alternative Approaches for Neutral Perfluoroalkanes

If your research strictly requires the analysis of neutral perfluoroalkanes (e.g., Perfluorodecalin) and GC-MS is unavailable, standard ESI will fail. You must use Atmospheric Pressure Photoionization (APPI) .[7]

-

Mechanism: APPI uses a Krypton lamp (10 eV or 10.6 eV) to emit photons. Since perfluoroalkanes have high ionization potentials (IP), a dopant (e.g., Toluene or Acetone) is required.

-

Process: Photons ionize the dopant

Dopant transfers charge to the perfluoroalkane via charge exchange. -

Note: Sensitivity is generally lower than GC-MS (Headspace) for these volatile species.

Quality Assurance & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| High Background | Contaminated solvents or tubing. | Replace all PTFE lines with PEEK. Use LC-MS grade MeOH. |

| Signal Suppression | Matrix effects (Phospholipids). | Switch from Protein Precip to WAX-SPE. Ensure 10x dilution. |

| Peak Tailing | pH mismatch. | Ensure Ammonium Acetate is used; acidic pH helps carboxylate retention. |

| Ghost Peaks | Carryover. | Implement a needle wash with 1:1 MeOH:Isopropanol + 0.1% Formic Acid. |

References

-

U.S. EPA Method 537.1. "Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS."[5][6] U.S. Environmental Protection Agency.[5][6][8][9][10]

-

Shoemaker, J. A., & Tettenhorst, D. R. (2020). "Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry." U.S. EPA.[2][6][8][9]

-

Genualdi, S., et al. "Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry." Analytical Methods, 2010.[4]

-

Application Note. "Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system." SCIEX.

-

Review. "Atmospheric Pressure Photoionization (APPI) — The Second Source for LC-MS?" Chromatography Online.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. NEMI Method Summary - 537.1 [nemi.gov]

- 6. agilent.com [agilent.com]

- 7. Atmospheric-pressure photoionization - Wikipedia [en.wikipedia.org]

- 8. lcms.cz [lcms.cz]

- 9. sciex.com [sciex.com]

- 10. Frontiers | Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry [frontiersin.org]

Protocol for Measuring Oxygen Solubility in (Perfluoro-n-octyl)ethane

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorocarbons (PFCs), such as (Perfluoro-n-octyl)ethane, are distinguished by their exceptionally high capacity for dissolving respiratory gases, a characteristic that underpins their investigation for critical biomedical applications, including as synthetic oxygen carriers or "blood substitutes".[1][2] Quantifying this high gas solubility with precision is paramount for research and development. This application note provides a detailed guide for determining the oxygen solubility in (Perfluoro-n-octyl)ethane, addressing the unique physicochemical properties of fluorinated liquids. We present the saturation method as the primary, most reliable technique and discuss the limitations of conventional aqueous-based methods. This document offers comprehensive, step-by-step protocols, theoretical background, data analysis guidance, and essential safety considerations for researchers.

Introduction: The Unique Nature of Perfluorocarbons

(Perfluoro-n-octyl)ethane is a member of the perfluorocarbon (PFC) family, which are chemically and biologically inert molecules derived from hydrocarbons by replacing all hydrogen atoms with fluorine atoms.[3] This substitution results in weak intermolecular forces, high density, and low surface tension. Critically, it creates molecular cavities that can physically dissolve large volumes of gases like oxygen, not through chemical binding as in hemoglobin, but through van der Waals interactions.[2] The amount of dissolved gas is directly proportional to the partial pressure of that gas, a relationship described by Henry's Law.[4]

This high oxygen-carrying capacity—up to 20 times that of water—makes PFCs highly valuable for applications in tissue oxygenation, drug delivery, and medical imaging.[2][5] However, the very properties that make PFCs effective also present challenges for measurement. Their immiscibility with aqueous solutions and unique interactions with measurement probes mean that standard protocols for determining dissolved oxygen, such as the Winkler titration method, are chemically incompatible, while electrochemical sensors require careful interpretation.[5][6] Therefore, a robust and validated protocol is essential for obtaining accurate and reproducible solubility data.

Theoretical Foundation: Henry's Law

The equilibrium solubility of a gas in a liquid is governed by Henry's Law, which states that at a constant temperature, the amount of a dissolved gas in a liquid is directly proportional to the partial pressure of that gas in equilibrium with the liquid.[7]

The law is expressed as:

C = kP

Where:

-

C is the concentration of the dissolved gas (e.g., in mol/L).

-

P is the partial pressure of the gas above the liquid (e.g., in atm).

-

k is the Henry's Law constant, a unique value for a given gas, solvent, and temperature.[8]

This principle is the cornerstone of the measurement protocols described herein. By controlling the temperature and pressure at which (Perfluoro-n-octyl)ethane is saturated with oxygen, we can determine its solubility under defined conditions.

Method Selection: A Rationale for the Saturation Method

Several techniques exist for measuring dissolved gases, but not all are suitable for PFCs.

-

Winkler Titration: This classic method relies on a series of aqueous chemical reactions to "fix" oxygen and then quantify it via titration.[9][10] Given that (Perfluoro-n-octyl)ethane is hydrophobic and chemically inert, the necessary reactions cannot occur, rendering this method entirely unsuitable.[11]

-

Clark-Type Electrochemical Sensors: These sensors measure the partial pressure of oxygen via an electrochemical reaction behind an oxygen-permeable membrane.[12] While excellent for measuring the relative saturation (e.g., 50% saturated), they are problematic for determining the absolute solubility in PFCs. The sensor's output is based on the equilibrium of oxygen between the sample and the sensor's internal electrolyte solution. Because a PFC holds vastly more oxygen at saturation than water, the partitioning of oxygen across the membrane is different, and a standard sensor calibrated for aqueous solutions will not provide an accurate absolute concentration in mg/L or mol/L.[5]

-

Saturation Method (Volumetric/Manometric): This is the gold standard for accurately measuring gas solubility in PFCs.[3][13] The principle is straightforward: a known volume of thoroughly degassed liquid is brought into contact with a known quantity of the test gas at a constant, defined temperature and pressure.[14] Once equilibrium is reached, the volume of gas that has dissolved into the liquid is measured. This method is highly accurate because it is a direct physical measurement of the dissolved gas volume.[3]

For its accuracy, reliability, and directness, the Saturation Method is the recommended protocol.

Primary Protocol: The Saturation Method

This protocol details the steps to measure oxygen solubility in (Perfluoro-n-octyl)ethane using a custom-built apparatus based on the saturation method, as described in the literature for other PFCs.[3]

Principle

A precisely known volume of degassed (Perfluoro-n-octyl)ethane is placed in a thermostated dissolution cell. A known amount of pure oxygen is introduced into the cell, and the system is allowed to reach thermal and pressure equilibrium while being agitated. The volume of gas that dissolves in the liquid is determined by measuring the change in the gas volume in a calibrated burette at constant pressure.

Apparatus

-

Dissolution Cell: A calibrated glass vessel with a known volume, equipped with a magnetic stirrer and connected to a gas line and vacuum.

-

Gas Burette: A calibrated piston-cylinder or similar volumetric apparatus to accurately measure gas volumes.

-

Manometer: A mercury or digital manometer for precise pressure measurement.

-

Thermostat Bath: A water bath capable of maintaining the temperature of the dissolution cell to within ±0.1 K.[3]

-

Vacuum Pump and Line: Capable of achieving high vacuum for thorough degassing.

-

High-Purity Oxygen Source: With regulator.

Step-by-Step Methodology

Step 1: Degassing the (Perfluoro-n-octyl)ethane Causality: This is the most critical step. PFCs have a high affinity for gases, so any dissolved atmospheric gases (especially nitrogen) will lead to erroneously low measurements of oxygen solubility.[3] The freeze-pump-thaw method is highly effective.

-

Place a known volume of (Perfluoro-n-octyl)ethane into a suitable flask connected to the vacuum line.

-

Freeze the liquid using liquid nitrogen.

-

Once fully frozen, open the flask to the vacuum pump to evacuate any gases in the headspace.

-

Close the flask to the vacuum and thaw the liquid. Dissolved gases will bubble out into the headspace.

-

Repeat this freeze-pump-thaw cycle at least 3-4 times until no gas bubbles are observed during the thaw cycle.

Step 2: Preparing the Apparatus

-

Thoroughly clean and dry the dissolution cell and gas burette.

-

Assemble the apparatus and immerse the dissolution cell in the thermostat bath set to the desired experimental temperature (e.g., 298.15 K / 25 °C).

-

Evacuate the entire apparatus using the vacuum pump. Check for leaks by isolating the system from the pump and monitoring the pressure for several minutes. The pressure should remain stable.

Step 3: Introducing the Sample and Reaching Thermal Equilibrium

-

Carefully introduce a precisely known volume of the degassed (Perfluoro-n-octyl)ethane into the evacuated dissolution cell.

-

Allow the liquid to equilibrate with the bath temperature for at least 30-60 minutes.

Step 4: Saturation with Oxygen

-

Fill the gas burette with high-purity oxygen.

-

Slowly introduce oxygen into the dissolution cell from the burette until the pressure is near atmospheric pressure (or the desired experimental pressure). Record the initial volume of gas in the burette.

-

Turn on the magnetic stirrer to facilitate the dissolution of oxygen. The gas-liquid interface must be continuously renewed without causing excessive foaming.

-

Monitor the pressure inside the cell. As oxygen dissolves, the pressure will drop. Continuously add oxygen from the burette to maintain a constant pressure.

-

Equilibrium is reached when no further drop in pressure is observed over an extended period (e.g., 30 minutes), indicating the liquid is saturated.

Step 5: Measurement and Calculation

-

Record the final volume of gas in the burette.

-

The total volume of oxygen dissolved (Vg) is the difference between the initial and final burette readings, corrected for the dead space volume of the apparatus.

-

The solubility can be expressed in several ways, such as the Ostwald coefficient (L), which is the ratio of the volume of dissolved gas to the volume of the liquid solvent.[3]

L = Vg / Vl

Where:

-

Vg = Volume of dissolved gas.

-

Vl = Volume of the liquid solvent.

-

The mole fraction (x₂) can also be calculated from these experimental values.[3]

Saturation Method Workflow Diagram

Caption: Workflow for the Volumetric Saturation Method.

Data Presentation and Analysis

Results should be presented clearly, allowing for comparison across different conditions.

Sample Data Table

| Temperature (K) | Pressure (kPa) | Volume of PFC (mL) | Dissolved O₂ Volume (mL) | Ostwald Coefficient (L) | Solubility (mL O₂/100 mL PFC) |

| 298.15 | 101.325 | 50.0 | 24.5 | 0.49 | 49.0 |

| 310.15 | 101.325 | 50.0 | 22.8 | 0.456 | 45.6 |

Note: Data are hypothetical and for illustrative purposes only.

Sources of Error

-

Incomplete Degassing: The most significant source of error. Residual atmospheric gases will lead to an underestimation of oxygen solubility.

-

Temperature Fluctuations: Gas solubility is temperature-dependent. The temperature of the dissolution cell must be strictly controlled.[13]

-

System Leaks: Leaks in the vacuum or gas lines will lead to inaccurate pressure and volume readings.

-

Purity of Materials: The purity of both the (Perfluoro-n-octyl)ethane and the oxygen gas can affect the final results.

Safety and Handling Precautions

(Perfluoro-n-octyl)ethane is part of the broader class of per- and polyfluoroalkyl substances (PFAS). While many PFCs are considered to have low acute toxicity, concerns exist regarding the environmental persistence and potential health effects of some PFAS compounds.[15][16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and a lab coat when handling the substance.[17]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[17]

-

Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety shield around the apparatus during degassing.

-

Disposal: Dispose of (Perfluoro-n-octyl)ethane and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to the environment.[18]

Conclusion

The accurate measurement of oxygen solubility in (Perfluoro-n-octyl)ethane is crucial for its development in biomedical and other advanced applications. The volumetric saturation method provides a robust and reliable means of obtaining this data. Success depends on meticulous experimental technique, particularly in the thorough degassing of the solvent and the precise control of temperature and pressure. By following the detailed protocol and safety guidelines presented in this note, researchers can generate high-quality, reproducible data to advance their work.

References

- Atlas Scientific. What Is The Winkler Method For Dissolved Oxygen?. Atlas Scientific. [Link]

- Freire, M. G., et al. (2004). Solubility of oxygen in liquid perfluorocarbons. Fluid Phase Equilibria, 221(1-2), 137-143. [Link]

- Carleton College. The Winkler Method - Measuring Dissolved Oxygen. SERC, Carleton College. [Link]

- U.S. Environmental Protection Agency. (2023). Our Current Understanding of the Human Health and Environmental Risks of PFAS. EPA. [Link]

- SciSpace. Determination of Oxygen Solubility in Liquid Media. SciSpace. [Link]

- Wikipedia. Perfluorocarbon emulsions. Wikipedia. [Link]

- The Zogam Science Guy. (2020). Dissolved Oxygen Estimation by Winkler's method Experiment. YouTube. [Link]

- F2 Chemicals Ltd. Measuring Dissolved Oxygen. F2 Chemicals Ltd. [Link]

- Vermont Department of Environmental Conservation. Dissolved Oxygen. [Link]

- Colby College. (2011). Winkler Titrations – Measuring Dissolved Oxygen. Colby at Sea. [Link]

- Spahn, D. R., & Hofmann, A. (2020). Perfluorocarbon-based oxygen carriers: from physics to physiology. Critical Care, 24(1), 63. [Link]

- Wagner, P. D., et al. (1993). A new method for the measurement of gas solubility. Journal of Applied Physiology, 74(5), 2577-2582. [Link]

- Freire, M. G., et al. (2005). Solubility of oxygen in substituted perfluorocarbons. Fluid Phase Equilibria, 231(1), 99-108. [Link]

- Freire, M. G., et al. (2005). Solubility of oxygen in substituted perfluorocarbons. Fluid Phase Equilibria, 231(1), 99-108. [Link]

- University of Vienna. Clark electrode. Faculty of Chemistry, University of Vienna. [Link]

- Wikipedia. Henry's law. Wikipedia. [Link]

- Canadian Society for Bioengineering. (1995). A method for measuring gas solubility. Technical Library of the CSBE-SCGAB. [Link]

- Conduct Science. (2022). Clark Oxygen Electrode: Principle and Limitations. Conduct Science. [Link]

- Wikipedia. Henry's law. Wikipedia. [Link]

- U.S. Environmental Protection Agency. (2023). Our Current Understanding of the Human Health and Environmental Risks of PFAS. EPA. [Link]

- Hussain, S. A., et al. (2023). Perfluorocarbons as Oxygen Dissolving and Delivering Agent. Biointerface Research in Applied Chemistry, 14(2), 97. [Link]

- Deranged Physiology. (2023). Principles of oxygen measurement with the Clark electrode. [Link]

- U.S. Army Medical Research and Development Command. (1983). A Technique for Measuring the Solubilities of Gases in Liquids. DTIC. [Link]

- Khan Academy. Henry's Law. Khan Academy. [Link]

- Centers for Disease Control and Prevention. (2024). PFAS and Worker Health. NIOSH. [Link]

- Chemistry LibreTexts. (2023). Henry's Law. [Link]/Physical_Properties_of_Matter/Solutions_and_Mixtures/Ideal_Solutions/Henry's_Law)

- Kansas State University. Henry's Law - Raoult's Law. [Link]

- Wikipedia. Clark electrode. Wikipedia. [Link]

- NIST. (2023). Safety Data Sheet. [Link]

- EcoOnline. (2024). PFAS Chemicals: What They Could Mean for Your Organization. [Link]

- University of Coimbra. A lab experiment to introduce gas/liquid solubility. [Link]

Sources

- 1. Perfluorocarbon emulsions - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. sweet.ua.pt [sweet.ua.pt]

- 4. Henry's law - Wikipedia [en.wikipedia.org]

- 5. f2chemicals.com [f2chemicals.com]

- 6. scispace.com [scispace.com]

- 7. Khan Academy [khanacademy.org]

- 8. bae.k-state.edu [bae.k-state.edu]

- 9. atlas-scientific.com [atlas-scientific.com]

- 10. The Winkler Method - Measuring Dissolved Oxygen [serc.carleton.edu]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Clark electrode [ipc.univie.ac.at]

- 13. sweet.ua.pt [sweet.ua.pt]

- 14. eq.uc.pt [eq.uc.pt]

- 15. epa.gov [epa.gov]

- 16. PFAS and Worker Health | PFAS | CDC [cdc.gov]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. ecoonline.com [ecoonline.com]

employing (Perfluoro-n-octyl)ethane as a hydraulic fluid in high-temperature applications

Part 1: Executive Summary & Rationale

In high-stakes drug development and flow chemistry environments, standard hydraulic fluids (mineral oils, phosphate esters) present unacceptable risks: contamination and thermal degradation . A hydraulic leak in a synthesis reactor or a cleanroom robotic arm can compromise months of biological samples or active pharmaceutical ingredients (APIs).[1]

This guide details the deployment of (Perfluoro-n-octyl)ethane (also known as 1H,1H,2H,2H-Perfluorodecane or F8H2) as a superior hydraulic medium.[1] Unlike pure perfluorocarbons (PFCs), the ethyl group in F8H2 provides a critical dipole moment that improves lubricity while retaining the chemical inertness of the fluorinated tail.

Key Advantages:

-

Biocompatibility: Biologically inert; minimizes toxicity risks during accidental ingress.[1]

-

Thermal Stability: Operates safely up to 130°C (Boiling Point ~146°C) without coking or sludge formation.[1]

-

Dielectric Strength: Safe for submerged electromechanical actuators.[1]

Part 2: Physicochemical Profile & Engineering Constraints

Effective implementation requires understanding how F8H2 differs from standard hydraulic oils. It is denser and less viscous , requiring specific pump and seal adaptations.[1]

Table 1: Comparative Physical Properties[1]

| Property | (Perfluoro-n-octyl)ethane (F8H2) | Standard Mineral Hydraulic Oil (ISO 32) | Engineering Implication |

| Molecular Formula | Complex Hydrocarbon Mix | F8H2 is a single-component fluid (predictable).[1] | |

| Density (25°C) | ~1.68 g/mL | ~0.87 g/mL | High Inertia: Pump suction head must be increased to prevent cavitation.[1] |

| Boiling Point | 146°C | >300°C (Initial) | Temp Limit: Do not exceed 130°C in open systems.[1] Pressurized systems can go higher.[1][2] |

| Viscosity (25°C) | ~1.2 cSt | 32 cSt | Leakage Risk: Low viscosity requires tight-tolerance machining or magnetic drive pumps.[1] |

| Surface Tension | ~18 mN/m | ~30-35 mN/m | Wetting: Excellent wetting; will penetrate standard thread sealants.[1] Use PTFE tape/paste.[1] |

| Gas Solubility | Very High (up to 40 vol% Air) | Low | Cavitation Risk: Strict degassing protocols required (See Section 3).[1] |

Material Compatibility Guide

-

Seals (O-Rings/Gaskets):

-

Metals: Compatible with Stainless Steel (304/316), Titanium, and Hastelloy.[1]

Part 3: System Architecture & Logic[1]